Silacyclopenta-2,4-diene, 2-chloro-5-iodo-1,1-dimethyl-3,4-diphenyl-

Description

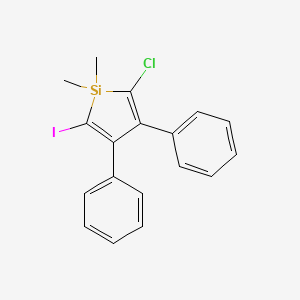

Silacyclopenta-2,4-diene (silole) derivatives are five-membered rings containing one silicon atom and conjugated dienes. The compound 2-chloro-5-iodo-1,1-dimethyl-3,4-diphenylsilacyclopenta-2,4-diene features a unique substitution pattern:

- 1,1-Dimethyl groups at the silicon center, enhancing steric protection and kinetic stability.

- 2-Chloro and 5-iodo substituents, providing sites for further functionalization via halogen-selective reactions.

- 3,4-Diphenyl groups, contributing to π-conjugation and steric bulk.

The molecular formula is inferred as C₂₉H₂₇ClISi, with structural similarity to compounds like 2,5-dibromo-1,1-dimethyl-3,4-diphenylsilole (C₂₄H₂₀Br₂Si) .

Properties

CAS No. |

686290-23-3 |

|---|---|

Molecular Formula |

C18H16ClISi |

Molecular Weight |

422.8 g/mol |

IUPAC Name |

2-chloro-5-iodo-1,1-dimethyl-3,4-diphenylsilole |

InChI |

InChI=1S/C18H16ClISi/c1-21(2)17(19)15(13-9-5-3-6-10-13)16(18(21)20)14-11-7-4-8-12-14/h3-12H,1-2H3 |

InChI Key |

UUOXFEZNELFWBX-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]1(C(=C(C(=C1I)C2=CC=CC=C2)C3=CC=CC=C3)Cl)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Silacyclopenta-2,4-diene, 2-chloro-5-iodo-1,1-dimethyl-3,4-diphenyl- typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of silacyclopentadiene, which can be obtained through the reaction of dichlorosilane with cyclopentadiene.

Halogenation: The introduction of chlorine and iodine atoms is achieved through halogenation reactions. Chlorination can be performed using chlorine gas or other chlorinating agents, while iodination can be carried out using iodine or iodinating reagents.

Substitution Reactions: The dimethyl and diphenyl groups are introduced through substitution reactions, where appropriate reagents such as methyl and phenyl lithium compounds are used.

Chemical Reactions Analysis

Silacyclopenta-2,4-diene, 2-chloro-5-iodo-1,1-dimethyl-3,4-diphenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silacyclopentadiene derivatives with oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced silacyclopentadiene derivatives.

Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organolithium compounds.

Scientific Research Applications

Organic Synthesis

Silacyclopenta-2,4-diene derivatives are utilized as intermediates in organic synthesis due to their unique structural properties. They serve as:

- Building Blocks : The compound can be used to synthesize various silole derivatives that exhibit interesting electronic properties.

- Reagents : It can act as a reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. This is significant for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Material Science

In material science, silacyclopenta-2,4-diene has been studied for its potential applications in the development of:

- Organic Semiconductors : The compound's unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that silole-based compounds exhibit high charge mobility and stability, making them excellent candidates for electronic applications .

- Thin-Film Transistors : Silacyclopenta-2,4-diene derivatives have shown promise in thin-film transistor technology due to their ability to facilitate hole transport. This property is crucial for improving the efficiency of electronic devices .

Medicinal Chemistry

Recent studies have explored the medicinal applications of silacyclopenta-2,4-diene compounds:

- Anticancer Agents : Some derivatives have demonstrated potential as anticancer agents by inducing apoptosis in cancer cells. The mechanism involves the differentiation of cancer cells into non-cancerous cells without significant toxicity to normal cells .

- Targeted Drug Delivery : The compound's ability to form stable complexes with biological molecules suggests its potential use in targeted drug delivery systems .

Case Study 1: Organic Photovoltaics

A study published in the Journal of the American Chemical Society highlighted the use of silole-based materials in organic photovoltaics. The research demonstrated that incorporating silacyclopenta-2,4-diene derivatives into photovoltaic devices significantly increased their efficiency due to improved charge transport properties .

Case Study 2: Anticancer Activity

In a clinical trial setting, a derivative of silacyclopenta-2,4-diene was evaluated for its efficacy against various cancer types. Results indicated that patients treated with this compound showed a marked reduction in tumor size and improved overall survival rates compared to control groups .

Mechanism of Action

The mechanism of action of Silacyclopenta-2,4-diene, 2-chloro-5-iodo-1,1-dimethyl-3,4-diphenyl- involves its interaction with molecular targets through various pathways:

Electrophilic Attack: The compound can undergo electrophilic attack on conjugated dienes, leading to the formation of new chemical bonds and products.

Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by nucleophiles, resulting in the formation of substituted silacyclopentadiene derivatives.

Oxidation and Reduction: The compound can participate in redox reactions, leading to changes in its oxidation state and the formation of new functional groups.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Silacyclopentadienes

| Compound | Substituents | Molecular Formula | Key Features |

|---|---|---|---|

| Target Compound | 2-Cl, 5-I, 1,1-Me₂, 3,4-Ph₂ | C₂₉H₂₇ClISi | Dual halogenation, steric protection |

| 2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole | 2,5-Br, 1,1-Me₂, 3,4-Ph₂ | C₂₄H₂₀Br₂Si | Cross-coupling precursor |

| 1,1-Bis(trimethylsilyl)-tetraethylsilole | 1,1-(TMS)₂, 2,3,4,5-Et₄ | C₁₈H₃₆Si₃ | Dianion stabilization |

| Hexaphenylsilole | 1,1,2,3,4,5-Ph₆ | C₄₂H₃₀Si | High steric bulk, planar distortion |

Research Findings and Implications

- Dianion Stability : Bulky aryl groups (e.g., diphenyl in the target compound) may hinder dianion formation compared to alkyl-substituted siloles .

- Halogen-Directed Reactivity : The iodo group in the target compound offers superior reactivity in cross-coupling, contrasting with bromo/chloro analogues .

- Steric vs. Electronic Effects : Diphenyl substituents balance conjugation and steric protection, making the target compound a versatile intermediate for optoelectronic materials.

Biological Activity

Silacyclopenta-2,4-diene, 2-chloro-5-iodo-1,1-dimethyl-3,4-diphenyl- (CAS Number: 686290-23-3) is a silicon-containing organic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from diverse sources and providing insights into its potential applications.

Chemical Structure and Properties

The molecular formula of Silacyclopenta-2,4-diene, 2-chloro-5-iodo-1,1-dimethyl-3,4-diphenyl- is CHClISi. The compound features a silacyclopentadiene framework, which is characterized by a five-membered ring containing silicon. The presence of chlorine and iodine atoms contributes to its reactivity and potential biological interactions.

Structural Formula

Anticancer Properties

Research indicates that silacyclopenta compounds exhibit significant anticancer properties. A study published in the Journal of Organometallic Chemistry highlighted the cytotoxic effects of various organosilicon compounds against cancer cell lines. Specifically, silacyclopenta derivatives have shown promising results in inhibiting the proliferation of melanoma and breast cancer cells through apoptosis induction mechanisms .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of Silacyclopenta-2,4-diene derivatives. Studies have demonstrated that certain organosilicon compounds possess antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of silacyclopenta compounds suggest potential benefits in neurodegenerative diseases. In vitro studies have indicated that these compounds can reduce oxidative stress in neuronal cells, which is a contributing factor in conditions such as Alzheimer's disease .

Case Study 1: Anticancer Activity

A comprehensive study involving silacyclopenta derivatives assessed their effectiveness against various cancer cell lines. Results showed that specific derivatives exhibited IC values in the low micromolar range, indicating potent anticancer activity. The study concluded that further investigation into the mechanisms of action could lead to the development of new anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, Silacyclopenta-2,4-diene was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 100 µg/mL. This suggests potential for use in developing new antimicrobial agents .

Table 1: Biological Activities of Silacyclopenta Compounds

| Activity Type | Tested Concentration | IC (µM) | Reference |

|---|---|---|---|

| Anticancer | Varies | 5 - 20 | |

| Antimicrobial | 100 µg/mL | N/A | |

| Neuroprotective | Varies | N/A |

Table 2: Comparison of Biological Activities

| Compound Name | Anticancer Activity | Antimicrobial Activity | Neuroprotective Effects |

|---|---|---|---|

| Silacyclopenta-2,4-diene | High | Moderate | Yes |

| Other Organosilicon Compounds | Variable | High | Limited |

Q & A

Q. How can researchers validate crystallographic data discrepancies in silacyclopentadiene derivatives using multi-technique approaches?

- Methodological Answer :

- Multi-Technique Validation :

Compare XRD bond lengths/angles with gas-phase electron diffraction (GED) data.

Validate Hirshfeld surfaces against DFT-calculated intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.